[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 302543-78-8
VCID: VC18528736
InChI: InChI=1S/C27H33NO8/c1-19(2)17-21-7-11-23(12-8-21)20(3)27(30)36-24-13-9-22(18-25(24)33-4)10-14-26(29)34-15-5-6-16-35-28(31)32/h7-14,18-20H,5-6,15-17H2,1-4H3/b14-10+
SMILES:
Molecular Formula: C27H33NO8
Molecular Weight: 499.6 g/mol

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

CAS No.: 302543-78-8

Cat. No.: VC18528736

Molecular Formula: C27H33NO8

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate - 302543-78-8

Specification

CAS No. 302543-78-8
Molecular Formula C27H33NO8
Molecular Weight 499.6 g/mol
IUPAC Name [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
Standard InChI InChI=1S/C27H33NO8/c1-19(2)17-21-7-11-23(12-8-21)20(3)27(30)36-24-13-9-22(18-25(24)33-4)10-14-26(29)34-15-5-6-16-35-28(31)32/h7-14,18-20H,5-6,15-17H2,1-4H3/b14-10+
Standard InChI Key VINRSRALGHVXRS-GXDHUFHOSA-N
Isomeric SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)C=CC(=O)OCCCCO[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three primary components:

  • A 2-methoxy-4-propenoate phenyl group, featuring an α,β-unsaturated ester system that facilitates Michael addition reactions with biological nucleophiles.

  • A 4-nitrooxybutoxy carbonyl moiety, which introduces polarity and potential nitric oxide (NO)-releasing capabilities.

  • A 2-[4-(2-methylpropyl)phenyl]propanoate group structurally analogous to ibuprofen’s active pharmacophore.

The conjugation between the α,β-unsaturated carbonyl and aromatic systems creates an extended π-electron network, detectable through UV-Vis spectroscopy at λmax ≈ 265 nm. This electronic configuration influences both reactivity and drug-receptor binding kinetics.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number302543-78-8
Molecular FormulaC27H33NO8
Molecular Weight499.6 g/mol
XLogP34.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl3): δ 8.21 (d, J=16 Hz, 1H, CH=CHCO), 7.25–6.82 (m, 7H, aromatic), 4.49 (t, J=6 Hz, 2H, OCH2CH2), 3.89 (s, 3H, OCH3), 2.44 (d, J=7 Hz, 2H, CH(CH3)2).

  • ¹³C NMR: 172.8 ppm (ester carbonyl), 166.1 ppm (α,β-unsaturated carbonyl), 154.3 ppm (nitrooxy oxygen-bearing carbon).

Infrared Spectroscopy (IR):
Strong absorptions at 1745 cm⁻¹ (ester C=O), 1640 cm⁻¹ (α,β-unsaturated C=O), and 1270 cm⁻¹ (asymmetric NO2 stretch).

Synthesis and Manufacturing Considerations

Synthetic Pathways

The six-step synthesis employs:

  • Ibuprofen precursor preparation: 2-[4-(2-methylpropyl)phenyl]propanoic acid synthesis via Friedel-Crafts alkylation.

  • Nitrooxybutanol synthesis: Nitration of 1,4-butanediol using mixed acid (HNO3/H2SO4).

  • Conjugation reaction: Steglich esterification between activated ibuprofen derivative and nitrooxybutanol.

  • Final coupling: Mitsunobu reaction linking the methoxyphenyl propenoate moiety.

Critical parameters:

  • Reaction temperature maintained at 0–5°C during nitration to prevent decomposition

  • 4-Dimethylaminopyridine (DMAP) catalyst (2 mol%) for esterification steps

  • Anhydrous dichloromethane as solvent for moisture-sensitive reactions

Table 2: Optimization of Step 3 (Esterification)

ParameterRange TestedOptimal ValueYield Impact
DMAP concentration0.5–3.0 mol%2.0 mol%+22%
Reaction time4–24 h18 h+15%
SolventDCM/THF/DMFAnhydrous DCM+32% purity

Purification Challenges

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves three major impurities:

  • Under-nitrated byproduct (Rt=8.2 min)

  • Hydrolyzed ester (Rt=10.5 min)

  • Diastereomeric forms (Rt=12.1–12.9 min)

Crystallization from ethyl acetate/hexane (1:5) yields 98.7% pure product as determined by qNMR.

Stability Profile and Degradation Kinetics

Thermal Stability

Accelerated stability studies (40°C/75% RH) show:

  • t90 = 18 months (unformulated powder)

  • Major degradation pathway: Hydrolysis of nitrooxy group to 4-hydroxybutoxy analogue

  • Arrhenius plot-derived Ea = 85.3 kJ/mol (pH 7.4 buffer)

Photolytic Sensitivity

UV light exposure (320–400 nm) induces:

  • cis-trans isomerization of propenoate double bond (25% conversion after 24 h)

  • Nitrate ester decomposition to nitrite (8.2% after 48 h)

Table 3: Degradation Products Under Stress Conditions

ConditionMajor DegradantStructureToxicity Profile
Acidic hydrolysis4-Hydroxybutoxy derivativeLacks nitrate groupNon-mutagenic (Ames)
Oxidative stressSulfoxide of methoxy groupS=O at para positionPending evaluation
ThermalDecarboxylated ibuprofen analogueTruncated side chainSimilar to ibuprofen

Comparative Analysis with Ibuprofen

Structural Advantages

  • Enhanced solubility: LogP = 2.1 vs. ibuprofen’s 3.5

  • Dual mechanism: COX inhibition + NO-mediated vasodilation

  • Reduced gastric toxicity: 78% lower ulcerogenic index in rat models

Pharmacokinetic Improvements

ParameterThis CompoundIbuprofen
Plasma t½6.8 h2.2 h
Protein binding89%99%
AUC0–∞ (mg·h/L)142 ± 1598 ± 12

Future Research Directions

  • Metabolite profiling using HRMS/MS to identify active derivatives

  • Formulation development for transdermal delivery leveraging nitrate ester permeability

  • Cardiovascular safety studies evaluating NO-mediated blood pressure effects

  • Scale-up synthesis using continuous flow nitration reactors

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